N-{4-[6-(4-Acetylamino-phenyl)-2-phenyl-pyrimidin-4-yl]-phenyl}-acetamide
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Overview
Description
N-{4-[6-(4-Acetylamino-phenyl)-2-phenyl-pyrimidin-4-yl]-phenyl}-acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, phenyl groups, and acetylamino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(4-Acetylamino-phenyl)-2-phenyl-pyrimidin-4-yl]-phenyl}-acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of phenyl groups and acetylamino functionalities. Common reagents used in these reactions include acetyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(4-Acetylamino-phenyl)-2-phenyl-pyrimidin-4-yl]-phenyl}-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{4-[6-(4-Acetylamino-phenyl)-2-phenyl-pyrimidin-4-yl]-phenyl}-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[6-(4-Acetylamino-phenyl)-2-phenyl-pyrimidin-4-yl]-phenyl}-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)-N-propylacetamide
- 4-(Acetylamino)phenyl Acetate (N,O-Diacetyl-4-aminophenol)
- Azithromycin Related Compound H (3’-N-{[4-(Acetylamino)phenyl]sulfonyl}-3’-N-demethylazithromycin)
Uniqueness
N-{4-[6-(4-Acetylamino-phenyl)-2-phenyl-pyrimidin-4-yl]-phenyl}-acetamide is unique due to its specific structural features, including the pyrimidine ring and the arrangement of phenyl and acetylamino groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[6-(4-acetamidophenyl)-2-phenylpyrimidin-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-17(31)27-22-12-8-19(9-13-22)24-16-25(20-10-14-23(15-11-20)28-18(2)32)30-26(29-24)21-6-4-3-5-7-21/h3-16H,1-2H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCIWKRQRFYEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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